

Spectral Characteristics of Mercury-Xenon Arc Lamps: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury;xenon*

Cat. No.: *B14626768*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of mercury-xenon (Hg-Xe) arc lamps, tailored for researchers, scientists, and professionals in drug development. This document summarizes the key spectral features, presents quantitative data in a structured format, and outlines a detailed experimental protocol for spectral analysis.

Core Spectral Properties

Mercury-xenon arc lamps are high-intensity discharge light sources that combine the emission spectra of both mercury and xenon. The resulting output is a broad, continuous spectrum from the xenon gas, overlaid with the characteristic, intense spectral lines of mercury. This combination provides a powerful source of radiation across the ultraviolet (UV), visible, and near-infrared (NIR) regions.[\[1\]](#)

The spectral distribution includes a continuous line spectrum from the UV to the infrared from the xenon gas, with the addition of strong mercury line spectra in the UV to visible region.[\[1\]](#) This makes them particularly suitable for applications requiring high-intensity UV radiation.[\[1\]](#)

Quantitative Spectral Data

The spectral output of a mercury-xenon arc lamp is characterized by the broad continuum of xenon and the sharp, high-intensity peaks of mercury. The relative intensity of these components can vary depending on the specific lamp design and operating conditions.

Below are tables summarizing the spectral output. Table 1 provides an overview of the percentage of total optical output within various wavelength bands for a typical mercury-xenon compact arc lamp. Table 2 details the prominent mercury emission lines, which are crucial for applications requiring specific UV and visible wavelengths.

Table 1: Spectral Output of a Mercury-Xenon Compact Arc Lamp by Wavelength Band

Wavelength Range (nm)	Percentage of Total Output (%)
260-270	2.205
270-280	2.678
280-290	2.877
290-300	4.231
300-310	3.883
310-320	5.730
320-330	0.538
330-340	1.572
340-350	0.448
350-360	0.886
360-370	8.403
370-380	1.473
380-390	0.538
390-400	0.488
400-410	2.862
410-420	0.304
420-430	0.319
430-440	5.207
440-450	0.498
450-460	0.199
460-470	0.199
470-480	0.199
480-490	0.229

490-500	0.483
500-510	0.199
510-520	0.199
520-530	0.199
530-540	0.249
540-550	3.325
550-560	1.563
560-570	0.249
570-580	3.463
580-590	4.908
590-600	0.521
600-700	3.467
700-800	2.041
800-900	3.186
900-1000	2.947
1000-1100	3.942
1100-1200	3.544
1200-1300	2.190
1300-1400	4.580
1400-1500	2.091
1500-1600	2.449
1600-1700	2.051
1700-1800	2.190
1800-1900	1.990

1900-2000	1.990
-----------	-------

Note: Data is derived from a representative mercury-xenon compact arc lamp. Actual values may vary between different lamp models and manufacturers.

Table 2: Prominent Mercury Emission Lines in a Mercury-Xenon Arc Lamp

Wavelength (nm)	Relative Intensity	Spectral Region
253.7	Strong	UV-C
296.7	Moderate	UV-B
302.2	Moderate	UV-B
313.2	Strong	UV-B
365.0	Very Strong	UV-A
404.7	Strong	Violet
435.8	Very Strong	Blue
546.1	Very Strong	Green
577.0	Strong	Yellow
579.1	Strong	Yellow

Note: Relative intensities are qualitative and can be influenced by the specific gas mixture and operating pressure of the lamp.

Experimental Protocol for Spectral Analysis

Accurate characterization of the spectral output of a mercury-xenon arc lamp is essential for ensuring experimental reproducibility and validity. The following protocol outlines a standard procedure for measuring the spectral irradiance of an arc lamp using a spectroradiometer.

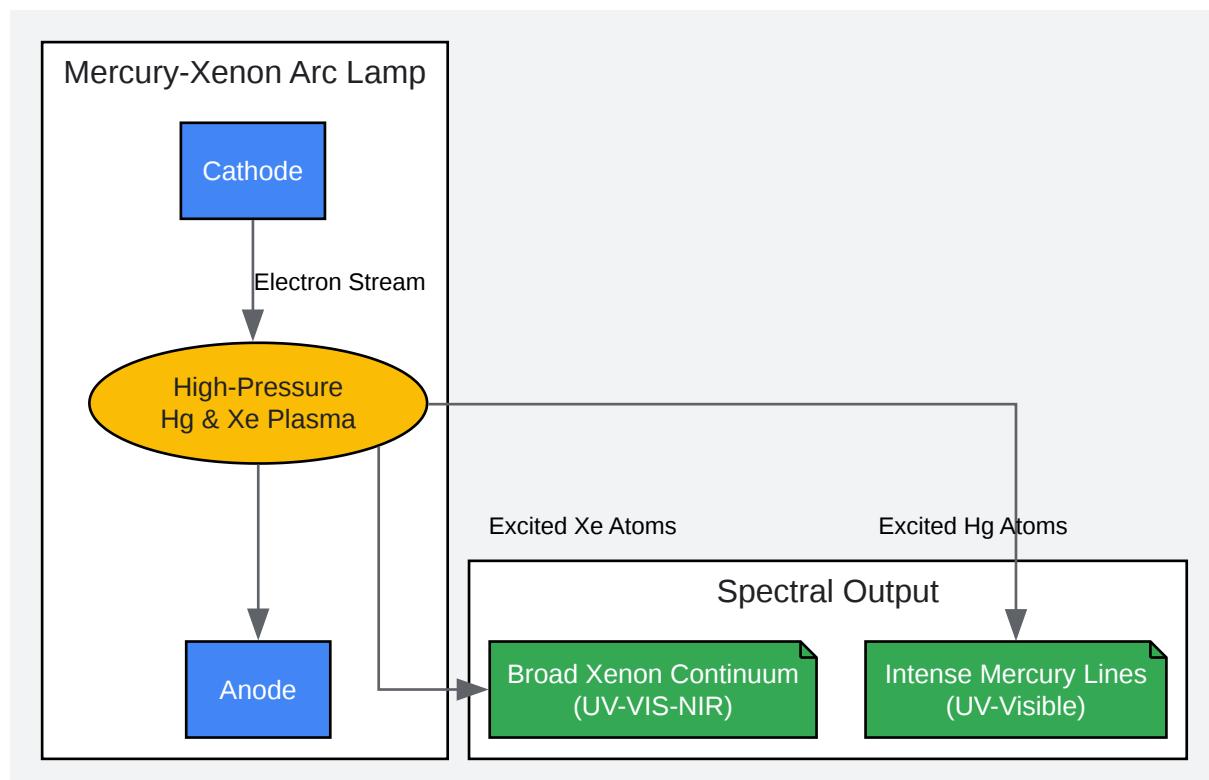
1. System Setup and Calibration:

- **Instrumentation:** A calibrated spectroradiometer with appropriate input optics (e.g., an integrating sphere or cosine corrector) is required. The calibration of the spectroradiometer should be traceable to a national standards laboratory such as NIST.[2][3]
- **Wavelength Calibration:** Before measurement, the wavelength accuracy of the spectroradiometer should be verified using a calibration lamp with well-known emission lines, such as a mercury-argon or a helium-neon lamp.[4]
- **Irradiance Calibration:** The system's response to irradiance is calibrated using a standard lamp of known spectral irradiance, typically a tungsten halogen lamp for the visible and NIR regions and a deuterium lamp for the UV region.[2]

2. Lamp Operation and Stabilization:

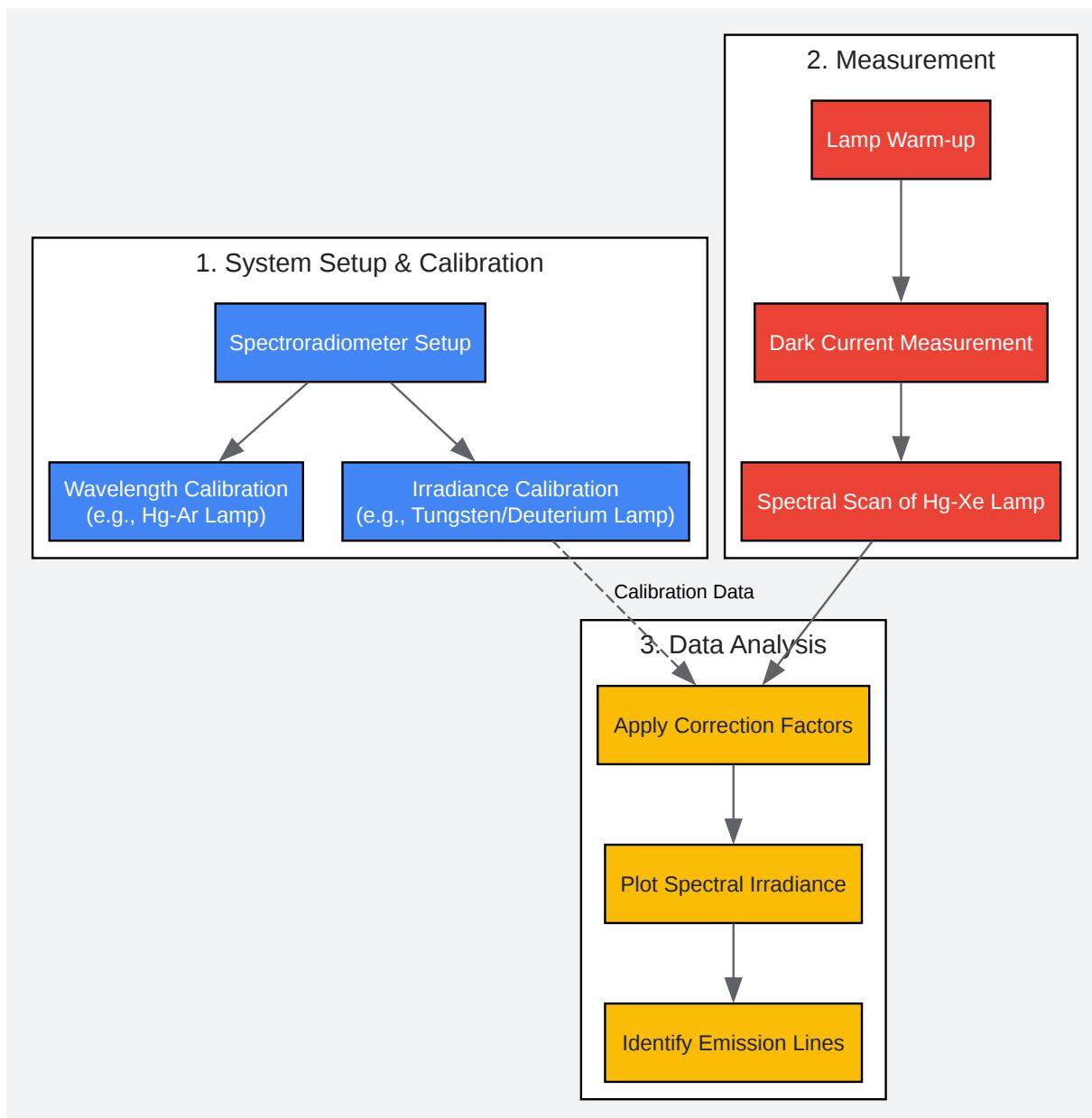
- **Warm-up:** Mercury-xenon arc lamps require a warm-up period to reach thermal and electrical stability. The lamp should be operated for the manufacturer-specified warm-up time (typically 15-30 minutes) before any measurements are taken.[1]
- **Stable Power Supply:** The lamp should be powered by a highly stable, low-ripple DC power supply to ensure consistent and reproducible spectral output.

3. Data Acquisition:


- **Dark Current Measurement:** A dark current measurement should be taken with the light source blocked to account for the detector's background noise. This value is then subtracted from the subsequent measurements.
- **Spectral Scan:** The spectral irradiance of the mercury-xenon arc lamp is measured across the desired wavelength range. The integration time of the detector should be optimized to achieve a good signal-to-noise ratio without saturation.
- **Distance and Geometry:** The distance and geometry between the lamp and the input optic of the spectroradiometer must be precisely controlled and documented, as irradiance follows the inverse square law.[2]

4. Data Processing and Analysis:

- Correction Factors: The raw data from the spectroradiometer is corrected for the instrument's calibration factors and the dark current.
- Data Presentation: The final spectral irradiance is typically plotted as a function of wavelength (in $\text{W/m}^2/\text{nm}$). The prominent emission lines can be identified and their peak irradiances and full width at half maximum (FWHM) can be determined.


Visualizations

The following diagrams illustrate the light generation mechanism in a mercury-xenon arc lamp and the experimental workflow for its spectral characterization.

[Click to download full resolution via product page](#)

Light generation mechanism in a Hg-Xe lamp.

[Click to download full resolution via product page](#)

Workflow for spectral analysis of a Hg-Xe lamp.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hamamatsu.com [hamamatsu.com]
- 2. Information on Spectral Irradiance Data [newport.com]
- 3. labsphere.com [labsphere.com]
- 4. cdn.pasco.com [cdn.pasco.com]
- To cite this document: BenchChem. [Spectral Characteristics of Mercury-Xenon Arc Lamps: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14626768#what-are-the-spectral-properties-of-mercury-xenon-arc-lamps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com